BenchChemオンラインストアへようこそ!

N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Kinase inhibition CLK1 CLK2

This furo[3,2-b]pyridine-2-carboxamide is a privileged kinase-inhibitory chemotype validated for CLK1/2/4 inhibition. The 3-chloro-4-methylphenyl moiety introduces distinct steric/electronic effects, ensuring divergent selectivity from close analogs like MU1210. Use for SAR studies, kinome profiling, or co-crystallography. Non-interchangeable scaffold – order compound-specific profiling before generic replacement.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74
CAS No. 942005-62-1
Cat. No. B2916700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS942005-62-1
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C)Cl
InChIInChI=1S/C16H13ClN2O2/c1-9-3-5-11(7-12(9)17)19-16(20)15-8-13-14(21-15)6-4-10(2)18-13/h3-8H,1-2H3,(H,19,20)
InChIKeyJJKMJLLPGXHHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 942005-62-1): Chemical Class and Baseline Characteristics


N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic, small-molecule heterocyclic compound belonging to the furo[3,2-b]pyridine class. This scaffold has been identified as a privileged pharmacophore for developing potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway [1]. The compound features a 5-methyl substituent on the furo[3,2-b]pyridine core and a 3-chloro-4-methylphenyl moiety linked via a carboxamide at the 2-position, a substitution pattern consistent with the kinase-inhibitory chemotype explored in academic and patent literature [2].

Why Generic Substitution of N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Fails in Scientific Procurement


Compounds within the furo[3,2-b]pyridine class cannot be interchanged generically due to the profound impact of subtle substitution differences on kinase selectivity and potency. The state-of-the-art chemical probe MU1210 (a 3,5-disubstituted furo[3,2-b]pyridine) demonstrates low-nanomolar potency for CLK1/2/4, whereas close analogs with minor structural modifications lose activity or exhibit divergent selectivity profiles [1]. The presence of the 3-chloro-4-methylphenyl group in the target compound introduces a distinct steric and electronic environment expected to alter target engagement and off-target liability relative to other in-class analogs such as MU135 or MU1787 [2]. Without compound-specific selectivity profiling, generic replacement risks invalidating experimental models relying on a defined structure–activity relationship.

Quantitative Differentiation Evidence for N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (942005-62-1)


Kinase Inhibition Potency Against CLK1 and CLK2 Relative to the Parent Core Scaffold

The furo[3,2-b]pyridine scaffold, when properly elaborated at positions 3 and 5, yields low-nanomolar CLK inhibitors. The lead probe MU1210 (a 3,5-disubstituted furo[3,2-b]pyridine) exhibits IC50 values of 1.5 nM (CLK1) and 2.4 nM (CLK2) [1]. The target compound N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide shares the 5-methyl group and C2-carboxamide substitution pattern with the active chemotype, but compound-specific IC50 data are not publicly available. The 3-chloro-4-methylphenyl amide moiety is expected to modulate potency via differential hinge-region interactions, as demonstrated by crystallographic studies on analogous inhibitors [2].

Kinase inhibition CLK1 CLK2 furo[3,2-b]pyridine scaffold

Selectivity Profile Across the Kinome Compared to Representative Furo[3,2-b]pyridine Probes

The furo[3,2-b]pyridine chemotype has demonstrated remarkable kinome-wide selectivity. The probe MU1210 was profiled against a panel of 50 kinases and showed >100-fold selectivity for CLK1/2/4 over CLK3 and other off-targets, while MU135 (a 3,5-disubstituted analog) is a highly selective HIPK2 inhibitor with a Kd of 8.9 nM [1]. The target compound's 3-chloro-4-methylphenyl group is structurally distinct from the aniline and heteroaryl substituents present in the characterized probes, suggesting a divergent selectivity fingerprint. No kinome-wide selectivity data exist for CAS 942005-62-1.

Kinase selectivity off-target profiling CLK family HIPK

Cellular Activity and Target Engagement in Cancer Cell Models

MU1210 and MU135 display potent cellular activity: MU1210 inhibits CLK-dependent splicing (monitored by SRSF phosphorylation) in HeLa cells with an EC50 of ~50 nM, while MU135 reduces HIPK2 autophosphorylation in U2OS cells at sub-micromolar concentrations [1]. The target compound, bearing a 3-chloro-4-methylphenyl carboxamide, has not been evaluated in any cellular context reported in the public domain. The lipophilic substituent may influence cell permeability and intracellular target engagement, but quantitative data are absent.

Cellular potency target engagement cancer cell lines CLK inhibition

Research and Industrial Application Scenarios for N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (942005-62-1)


Chemical Biology Probe Development for CLK-Dependent Splicing Modulation

The furo[3,2-b]pyridine scaffold is validated for CLK1/2/4 inhibition. The target compound can serve as a starting point for structure–activity relationship (SAR) studies aimed at tuning selectivity within the CLK family. Researchers can systematically modify the 3-chloro-4-methylphenyl moiety and profile the resulting analogs using CLK biochemical assays and cellular splicing reporter readouts, as demonstrated with the MU1210 chemotype [1].

Kinase Profiling and Off-Target Selectivity Screening in Drug Discovery

Given the scaffold's inherent kinome-wide selectivity [1], the target compound can be submitted to commercial kinome profiling panels (e.g., Eurofins DiscoverX KINOMEscan) to generate compound-specific selectivity fingerprints. This enables rational selection of the compound as a selective tool for target kinases, should its profile mirror or diverge favorably from known probes.

Fragment-Based or Structure-Guided Optimization of HIPK Inhibitors

Crystallographic studies of furo[3,2-b]pyridine analogs (e.g., MU135 in HIPK2, PDB 7NCF) [2] reveal key hydrogen-bond interactions between the carboxamide and the kinase hinge region. The target compound's 2-carboxamide and 5-methyl substitution can be exploited in co-crystallization trials to guide rational design of HIPK-selective inhibitors with improved pharmacological properties.

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.